molecular formula C14H16Cl3N3O6 B11981139 N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide

N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide

Cat. No.: B11981139
M. Wt: 428.6 g/mol
InChI Key: TWAOBNMCNROOSI-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide is a complex organic compound with the molecular formula C14H16Cl3N3O6 It is known for its unique chemical structure, which includes both trichloro and dinitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide typically involves multiple steps. One common method includes the reaction of 2,4-dinitrophenol with 2,2,2-trichloroethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with hexanoyl chloride to produce the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. Safety measures are also crucial due to the potentially hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the nitro groups, potentially forming amino derivatives.

    Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrophenoxy derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest, particularly in the study of enzyme inhibition and protein binding.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a component in specialized chemical formulations.

Mechanism of Action

The mechanism by which N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide exerts its effects involves its interaction with specific molecular targets. The trichloro and dinitrophenoxy groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide: Similar in structure but with a shorter alkyl chain.

    2-phenyl-N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]acetamide: Contains a phenyl group instead of a hexanamide group.

Uniqueness

N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its longer alkyl chain compared to similar compounds may influence its solubility, stability, and interactions with other molecules.

Properties

Molecular Formula

C14H16Cl3N3O6

Molecular Weight

428.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide

InChI

InChI=1S/C14H16Cl3N3O6/c1-2-3-4-5-12(21)18-13(14(15,16)17)26-11-7-6-9(19(22)23)8-10(11)20(24)25/h6-8,13H,2-5H2,1H3,(H,18,21)

InChI Key

TWAOBNMCNROOSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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